![molecular formula BiTb B080851 Bismuth;terbium CAS No. 12010-56-9](/img/structure/B80851.png)
Bismuth;terbium
描述
Bismuth;terbium is a chemical compound formed by combining bismuth and terbium in a 1:1 ratio.
准备方法
The synthesis of bismuth, compd. with terbium (1:1) can be achieved through various methods, including solid-state reactions, solution methods, and hydrothermal synthesis. One of the most common methods for synthesizing this compound is through a solid-state reaction, where bismuth and terbium are mixed together and heated at high temperatures. Another method involves hydrothermal synthesis, which uses high-pressure and high-temperature conditions to facilitate the reaction between bismuth and terbium precursors .
化学反应分析
Bismuth;terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth and terbium oxides, while substitution reactions may result in the formation of halogenated bismuth and terbium compounds .
科学研究应用
Nuclear Medicine Applications
Radionuclide Therapy:
Terbium isotopes, particularly terbium-149, terbium-152, terbium-155, and terbium-161, are emerging as promising candidates for theranostic applications in nuclear medicine. These isotopes offer distinctive decay characteristics that facilitate both imaging and therapeutic functions:
- Terbium-149 : This isotope is noted for its low-energy alpha decay, making it suitable for targeted alpha therapy (TAT). Its ability to emit positrons also allows for PET imaging, enabling post-treatment assessments of radiopharmaceutical distribution .
- Terbium-152 and Terbium-155 : These radionuclides are particularly useful for positron emission tomography (PET) and single photon emission computed tomography (SPECT), respectively, due to their favorable decay properties .
- Terbium-161 : This isotope is recognized for its beta-emission characteristics and has shown potential for β-therapy. Its decay produces gamma rays that can be utilized for SPECT imaging, providing a dual-functionality that enhances its therapeutic application .
Material Science Applications
Bismuth-Terbium Alloys:
The study of the bismuth-terbium alloy system has revealed significant insights into phase diagrams and thermal properties. Research indicates that these alloys undergo peritectic reactions upon the addition of bismuth, which can influence their physical properties and potential applications in electronic materials .
Doped Materials:
Bismuth-doped terbium compounds have been synthesized to enhance luminescent properties. For instance, terbium-doped bismuth oxide materials have been shown to exhibit improved green emission due to the presence of bismuth nanoparticles, which enhance the efficiency of energy transfer within the material . This property is particularly valuable in optoelectronic devices and phosphors.
Photonics and Optoelectronics
Luminescent Materials:
The incorporation of terbium ions into bismuth-based matrices has led to the development of advanced luminescent materials. These materials are utilized in various applications such as:
- LEDs : The enhanced luminescence from terbium-doped bismuth compounds is being explored for use in light-emitting diodes (LEDs), providing efficient light output with specific wavelengths .
- Displays : The unique optical properties of these doped materials make them suitable candidates for use in display technologies, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Case Study 1: Terbium-149 in Leukemia Treatment
A preclinical study conducted by Beyer et al. demonstrated the efficacy of using -labeled rituximab in a leukemia mouse model. The study showed promising results in targeting malignant cells while minimizing damage to surrounding healthy tissues. This highlights the potential of as a therapeutic agent in precision oncology .
Case Study 2: Bismuth-Terbium Nanocomposites
Research on bismuth-terbium nanocomposites synthesized via pulsed laser ablation revealed enhanced photoluminescent properties. The study found that the presence of bismuth significantly improved the green emission from terbium ions, making these composites ideal for applications in sensors and optoelectronic devices .
作用机制
The mechanism of action of bismuth, compd. with terbium (1:1) is not fully understood. studies have shown that this compound has unique optical and magnetic properties that make it useful in various applications. In biomedicine, bismuth, compd. with terbium (1:1) has been shown to have potential as an imaging agent due to its ability to emit light when exposed to certain wavelengths of light. In electronics, this compound has been studied for its potential use in optoelectronic devices due to its ability to emit light when subjected to an electric field .
相似化合物的比较
Bismuth;terbium can be compared with other similar compounds, such as bismuth ferrite (BiFeO3) and bismuth oxyhalides (BiOX, where X is Cl, Br, or I). These compounds also exhibit unique optical and magnetic properties, making them useful in various scientific applications. bismuth, compd. with terbium (1:1) is unique due to its specific combination of bismuth and terbium, which imparts distinct properties not found in other bismuth-based compounds .
生物活性
Bismuth and terbium, both members of the periodic table, have garnered attention in various fields of biomedical research due to their unique biological activities. This article explores the biological activities of bismuth and terbium compounds, focusing on their mechanisms of action, therapeutic applications, and recent research findings.
Bismuth Compounds
Overview of Biological Activity
Bismuth compounds, particularly bismuth subsalicylate and bismuth citrate, are well-known for their use in treating gastrointestinal disorders, especially those caused by Helicobacter pylori. Recent studies have highlighted their multi-targeted mechanisms against this pathogen. Bismuth disrupts essential bacterial pathways by damaging oxidative defense systems and inhibiting bacterial adhesion to host cells through interactions with key enzymes such as HpDnaK .
Mechanisms of Action
- Antimicrobial Activity : Bismuth compounds exhibit significant antimicrobial properties against various strains of H. pylori, with minimum inhibitory concentration (MIC) values reported as low as 8.84 μM for certain bismuth complexes .
- Disruption of Virulence Factors : Research indicates that bismuth inhibits the expression of virulence proteins such as CagA and VacA, which are critical for bacterial colonization and pathogenicity .
- Proteomic and Metabolomic Insights : Integrative analyses have shown that bismuth affects multiple metabolic pathways in H. pylori, including those involved in growth and RNA translation .
Case Studies
- A study by Yao et al. utilized proteomic approaches to demonstrate that bismuth treatment led to a downregulation of key virulence factors in six different H. pylori strains .
- Another investigation into new bismuth complexes revealed comparable activity to established antibiotics against Leishmania major, indicating potential for broader therapeutic applications .
Terbium Compounds
Overview of Biological Activity
Terbium, primarily known for its applications in nuclear medicine, has been explored for its therapeutic potential due to its radionuclide properties. Various isotopes of terbium, such as terbium-161 and terbium-149, show promise in targeted cancer therapies due to their ability to emit low-energy electrons that can effectively kill cancer cells while minimizing damage to surrounding tissues .
Mechanisms of Action
- Radionuclide Therapy : Terbium isotopes are used in theranostic applications, combining diagnostic imaging with targeted therapy. For instance, terbium-161 has been shown to be significantly more effective than lutetium-177 in reducing tumor cell viability in vitro and prolonging survival in vivo .
- Photocatalytic Properties : Terbium-doped bismuth ferrite nanoparticles have been synthesized to enhance photocatalytic activity for environmental applications, showcasing the versatility of terbium compounds beyond traditional therapeutic uses .
Case Studies
- In a comparative study, [161Tb]Tb-DOTA-LM3 was found to be 102-fold more effective than [177Lu]Lu-DOTA-LM3 in inhibiting tumor cell viability, highlighting the enhanced efficacy of terbium isotopes in cancer treatment .
- Research into terbium-doped materials has demonstrated improved photocatalytic degradation of organic pollutants under sunlight irradiation, suggesting potential environmental applications alongside medical uses .
Comparative Analysis
Compound Type | Mechanism | Application | Efficacy |
---|---|---|---|
Bismuth | Antimicrobial action against H. pylori | Gastrointestinal disorders | MIC values as low as 8.84 μM |
Terbium | Radionuclide therapy emitting low-energy electrons | Cancer treatment | 102-fold more effective than lutetium-177 |
Terbium-Doped Bismuth Ferrite | Photocatalytic degradation | Environmental remediation | Enhanced degradation rates |
属性
IUPAC Name |
bismuth;terbium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Tb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSMGZXZTFPCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tb].[Bi] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065163 | |
Record name | Bismuth, compd. with terbium (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.90575 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12010-56-9 | |
Record name | Bismuth, compd. with terbium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12010-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bismuth, compd. with terbium (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bismuth, compd. with terbium (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bismuth, compound with terbium (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。